2-cyclopropyl-N4-(furan-2-ylmethyl)pyrimidine-4,6-diamine
Overview
Description
“2-cyclopropyl-N4-(furan-2-ylmethyl)pyrimidine-4,6-diamine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrimidines can be synthesized through several methods . One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent .
Molecular Structure Analysis
The molecular structure of “this compound” would include a pyrimidine core, which is a six-membered ring with two nitrogen atoms . Attached to this core would be a cyclopropyl group, a furan ring, and two amine groups.
Scientific Research Applications
Crystal Structure Analysis
Compounds related to "2-cyclopropyl-N4-(furan-2-ylmethyl)pyrimidine-4,6-diamine" have been analyzed for their crystal structures. For instance, a study on a carbocyclic side-chain derivative of 7-deaza-2'-deoxyadenosine exhibited an anti-glycosylic bond conformation and demonstrated the formation of highly ordered layers stabilized by hydrogen bonding within its crystal structure (Yang et al., 2014).
Synthetic Chemistry Applications
Compounds with similar structures have been used as building blocks for the synthesis of various heterocyclic compounds. For example, arylmethylidene derivatives of furan-2(3H)-ones have been instrumental in constructing molecules containing pyridine and pyridazine fragments, leading to biologically active compounds (Aniskova et al., 2017).
Pharmacological Research
Research into pyrimidine derivatives, which share structural similarities, has shown a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. These studies provide a foundational understanding of the therapeutic potential of pyrimidine-based compounds (Verma et al., 2020).
Future Directions
The future directions for research on “2-cyclopropyl-N4-(furan-2-ylmethyl)pyrimidine-4,6-diamine” could include further investigation into its synthesis, properties, and potential applications. Given the wide range of activities exhibited by pyrimidines, this compound could have potential uses in various fields, including medicine and materials science .
Properties
IUPAC Name |
2-cyclopropyl-4-N-(furan-2-ylmethyl)pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLVSHUQCAEQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)NCC3=CC=CO3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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